molecular formula C7H3F5O2 B3034330 2,3-Difluoro-4-(trifluoromethoxy)phenol CAS No. 158178-37-1

2,3-Difluoro-4-(trifluoromethoxy)phenol

Cat. No. B3034330
CAS RN: 158178-37-1
M. Wt: 214.09 g/mol
InChI Key: QTKTYUDIYQBSCZ-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(trifluoromethoxy)phenol is a fluorinated phenolic compound that is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple fluorine atoms imparts unique physical and chemical properties to the molecule, making it a valuable building block for further chemical transformations.

Synthesis Analysis

The synthesis of fluorinated phenols, such as this compound, can be achieved through several methods. One approach involves the directed ortho-lithiation of 4-(trifluoromethyl)phenols, which allows for the introduction of various substituents into the phenolic ring, including difluoro and trifluoromethoxy groups . Another method includes the aromatization of cyclohexanones to produce bis(trifluoroacetyl)phenols, which can be further modified to introduce additional fluorinated substituents .

Molecular Structure Analysis

The molecular structure of fluorinated phenolic compounds can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT . These analyses reveal the geometry of the molecule, including bond lengths and angles, as well as the influence of fluorine atoms on the electronic structure of the phenolic ring.

Chemical Reactions Analysis

Fluorinated phenols undergo various chemical reactions, including electrophilic aromatic substitution. For instance, trifluoromethylthiolation of phenols can lead to para-selective functionalization, resulting in the introduction of a trifluoromethylthiol group into the phenolic ring . Additionally, click reactions can be employed to attach other functional groups, such as sugar azides, to the fluorinated phenol, expanding its utility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenols are significantly influenced by the presence of fluorine atoms. These compounds often exhibit high thermal stability and resistance to chemical reagents due to the strong carbon-fluorine bonds . The electron-withdrawing nature of the fluorine atoms can also affect the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring .

Scientific Research Applications

Synthesis and Characterization in Copper(ii) Phthalocyanines

  • 2,3-Difluoro-4-(trifluoromethoxy)phenol is utilized in the synthesis of non-peripherally tetra-substituted copper(ii) phthalocyanines. This involves characterizing the novel molecule using various spectroscopic techniques and investigating its molecular structure and dynamics through X-ray diffraction measurements. Additionally, the absorbance, reflectance spectra, optical band gaps, refractive indices, and optical and electrical conductivities of the compound are examined in detail, along with its application in fabricating a photosensitive diode (Günsel et al., 2019).

Reactions with Sulfur Trioxide

  • The compound undergoes various reactions with sulfur trioxide (SO3) in nitromethane, leading to different sulfonic acids and hydrogen sulfate derivatives. These reactions demonstrate the chemical reactivity and potential applications of this compound in complex chemical transformations (Ansink & Cerfontain, 2010).

Application in Fluorescent Probes

  • Derivatives of this compound, specifically 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, are used in fluorescent probes for sensing magnesium and zinc cations. The high sensitivity to pH changes and selectivity in metal cations of these fluorophores highlight their potential in analytical chemistry and biosensing applications (Tanaka et al., 2001).

Spectroscopic Analysis

  • The compound is subject to spectroscopic analysis, including FT-IR and FT-Raman spectra. This analysis is essential for understanding its molecular vibrations and potential applications in molecular spectroscopy and material sciences (Sundaraganesan et al., 2007).

As a Source in Synthesis Processes

  • This compound plays a role in synthesis processes, such as the conversion of phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives. This application demonstrates its utility in creating complex organic compounds with potential applications in pharmaceuticals and materials science (Thomoson & Dolbier, 2013).

Influence on Bond Dissociation Energies

  • The impact of substituents like this compound on the bond dissociation energies of phenols is explored. This research is crucial for understanding the chemical reactivity and stability of such compounds, with implications in organic chemistry and materials science (Chandra & Uchimaru, 2002).

Safety and Hazards

DFTP is a chemical that requires careful handling. Safety precautions include wearing protective gloves, clothing, eye protection, and face protection . If swallowed, it is advised to call a poison control center or doctor .

properties

IUPAC Name

2,3-difluoro-4-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O2/c8-5-3(13)1-2-4(6(5)9)14-7(10,11)12/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKTYUDIYQBSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281589
Record name 2,3-Difluoro-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158178-37-1
Record name 2,3-Difluoro-4-(trifluoromethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158178-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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